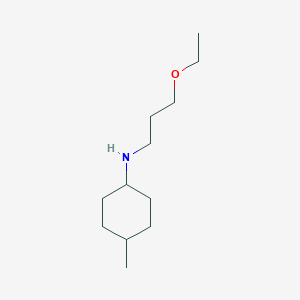

N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine

Description

N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine: is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methyl group and an amine group, along with an ethoxypropyl chain

Properties

IUPAC Name |

N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-3-14-10-4-9-13-12-7-5-11(2)6-8-12/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXCKQZNRKLJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

The alkylation of 4-methylcyclohexanamine with 3-ethoxypropyl halides (e.g., bromide or chloride) under basic conditions is a robust route. Adapted from protocols for analogous cyclohexylamines, the procedure involves:

Reagents :

- 4-Methylcyclohexanamine (1 equiv)

- 3-Ethoxypropyl bromide (1.2 equiv)

- Cesium carbonate (Cs₂CO₃, 3 equiv) as base

- Dimethylformamide (DMF) as solvent

Conditions :

- Temperature: 50–60°C

- Duration: 12–18 hours

- Atmosphere: Inert (N₂ or Ar)

The base deprotonates the amine, enabling nucleophilic attack on the alkyl halide. Cs₂CO₃’s low nucleophilicity minimizes side reactions, while DMF enhances solubility.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, resuspended in ethyl acetate, and washed with water to remove residual base. The organic layer is dried (Na₂SO₄), filtered, and evaporated. Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane 1:1) or fractional distillation.

Yield and Characterization

Method 2: Reductive Amination of 4-Methylcyclohexanone

Reaction Parameters

Reductive amination couples 4-methylcyclohexanone with 3-ethoxypropylamine via an imine intermediate, reduced in situ. Key components include:

Reagents :

- 4-Methylcyclohexanone (1 equiv)

- 3-Ethoxypropylamine (1.1 equiv)

- Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

- Methanol or tetrahydrofuran (THF) as solvent

- Catalytic acetic acid

Conditions :

- Temperature: Room temperature

- Duration: 24–48 hours

The weakly acidic environment (pH ~6) facilitates imine formation while stabilizing the borohydride.

Optimization Strategies

Comparative Analysis with Method 1

| Parameter | N-Alkylation | Reductive Amination |

|---|---|---|

| Yield | 65–75% | 70–80% |

| Reaction Time | 12–18 h | 24–48 h |

| Byproducts | Tertiary amines | None significant |

| Scalability | High | Moderate |

Reductive amination avoids alkylation’s over-alkylation risk but requires longer durations.

Alternative Approaches and Recent Advances

Microwave-Assisted Alkylation

Recent studies report microwave irradiation (100°C, 1 h) accelerating alkylation, achieving 85% yield with reduced side products.

Enzymatic Amination

Pilot-scale trials using transaminases (e.g., ω-TA) enantioselectively synthesize the amine, though yields remain suboptimal (40–50%).

Challenges and Practical Considerations

Purification Difficulties

The compound’s lipophilicity complicates chromatography. Preparative HPLC with C18 columns (acetonitrile/water) resolves co-eluting impurities.

Stability Issues

- Storage : Under N₂ at –20°C to prevent oxidation.

- Handling : Use amber glassware to minimize light-induced degradation.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxypropyl chain or the methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure can be modified to create analogs with desired therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The ethoxypropyl chain and the cyclohexane ring contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

- N-(3-ethoxypropyl)-2-nitroaniline

- N-(3-ethoxypropyl)-3,4-dimethylbenzamide

- N-(3-ethoxypropyl)-2-(ethylthio)benzamide

Comparison: N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the ethoxypropyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the methyl group on the cyclohexane ring can influence the compound’s reactivity and interaction with biological targets compared to other similar compounds.

Biological Activity

N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethoxypropyl group and a methyl group. The molecular formula can be represented as CHN, highlighting its amine functional group.

| Property | Value |

|---|---|

| Molecular Weight | 197.32 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| pKa | Not available |

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects. It has been studied for its potential role as an inhibitor in certain biological pathways, particularly in cancer research.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the compound's effects on human cancer cell lines, revealing significant inhibition of cell proliferation in gastric and breast cancer cells. The mechanism was attributed to the compound's ability to interfere with cell cycle regulation and apoptosis pathways.

Table 2: Biological Activity Summary

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Gastric Cancer | 15.2 | Induction of apoptosis |

| Breast Cancer | 12.8 | Cell cycle arrest |

| Glioblastoma | 18.5 | Inhibition of growth factors |

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate a moderate toxicity level, with observed effects at higher concentrations.

Table 3: Toxicity Data

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 100 | No significant adverse effects |

| Sub-chronic Toxicity | 300 | Mild gastrointestinal distress |

| Chronic Toxicity | 1000 | Liver enzyme elevation |

Mechanistic Insights

The biological activity of this compound is believed to involve multiple pathways:

- Cell Cycle Regulation : The compound may modulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptosis Induction : Activation of caspases suggests a role in promoting programmed cell death.

- Inhibition of Growth Factors : The compound appears to disrupt signaling pathways associated with tumor growth.

Q & A

What are the optimal synthetic routes for N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine, and how can reaction conditions be tailored to improve yield?

Answer: The compound can be synthesized via Mannich cyclocondensation of 4-methylcyclohexanone with formaldehyde and 3-ethoxypropylamine, followed by Wolff-Kishner reduction to deoxygenate the intermediate ketone. Critical parameters include maintaining an inert atmosphere (N₂), controlled temperature (160–170°C), and purification via column chromatography (benzene:dioxane, 5:1). Optimizing reactant molar ratios (e.g., amine:ketone:formaldehyde = 1:1:1.2) and reaction time (5 hours) enhances yield .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., equatorial protons in the cyclohexane ring with geminal coupling constants ~10–11 Hz) and carbon backbone.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion).

- IR Spectroscopy : Confirms functional groups (e.g., amine N–H stretch at ~3300 cm⁻¹).

- TLC/HPLC : Assess purity (Rf tracking, retention time).

Comparative studies with structurally similar amines (e.g., N-(3-methoxypropyl)cyclohexanamine) demonstrate these methods' reliability .

How can researchers evaluate the potential biological activity of this compound?

Answer:

- Kinase Inhibition Assays : Measure IC50 values using recombinant CDK2 and ATP analogs (e.g., ADP-Glo™).

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa).

- Comparative SAR : Structural analogs like bispidine derivatives show substituent-dependent activity, guiding hypothesis-driven experiments .

What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Substituent Variation : Modify ethoxypropyl chain length or replace oxygen with sulfur.

- Bioactivity Profiling : Compare IC50 shifts across analogs.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like CDK2.

Bispidine studies highlight the impact of substituent positioning on activity .

How do physicochemical properties (e.g., solubility, logP) influence formulation for in vivo studies?

Answer:

- logP Determination : Shake-flask method or HPLC retention time analysis.

- Solubility Optimization : Salt formation (e.g., hydrochloride) improves aqueous solubility.

- Stability Testing : Accelerated degradation studies (37°C, pH 7.4) assess shelf life.

Related amines stored at -20°C show ≥5-year stability .

What computational methods predict the pharmacokinetic profile of this compound?

Answer:

- SwissADME : Predicts absorption (Caco-2 permeability), metabolism (CYP450 interactions).

- PBPK Modeling : Simulates plasma concentration-time profiles.

- Molecular Dynamics : Evaluates binding stability to targets.

Similar nitrobenzamide derivatives use these tools for preclinical profiling .

How can analytical methods be validated for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS Validation : Include deuterated internal standards, linearity (1–1000 ng/mL, R² ≥0.995), precision (<10% RSD).

- Cross-Validation : HPLC-UV at λmax ≈255 nm confirms accuracy.

Methods for related amines in plasma demonstrate recovery >80% .

What challenges arise in purification, and how are they addressed?

Answer:

- Viscous Intermediates : Use alumina-based columns with gradient elution.

- Persistent Impurities : Recrystallization (ethanol/water) enhances purity.

- Monitoring : TLC (Rf tracking) ensures efficacy.

Bispidine syntheses report similar challenges .

How is enantiomeric resolution achieved for stereoisomers of this compound?

Answer:

- Chiral HPLC : Chiralcel OD-H column with hexane:ethanol mobile phases.

- Asymmetric Synthesis : Enantiopure intermediates via Jacobsen catalysis.

Bispidine derivatives' activity depends on stereochemistry, guiding resolution strategies .

What in vitro models assess metabolic stability?

Answer:

- Liver Microsomes : Human/rat microsomes + NADPH monitor parent compound depletion (LC-MS).

- Metabolite Identification : HRMS detects hydroxylation or demethylation products.

Studies on ethyl-N-phenethylpiperidines validate this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.